Cyclopenta[B]chromene
CAS No.: 268-98-4
Cat. No.: VC15993701
Molecular Formula: C12H8O
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 268-98-4 |
|---|---|
| Molecular Formula | C12H8O |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | cyclopenta[b]chromene |
| Standard InChI | InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
| Standard InChI Key | UOSNKMFDWGUTTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C3O2 |
Introduction
Structural Characteristics and Nomenclature
Cyclopenta[B]chromene (IUPAC name: benzo[b]cyclopenta[e]pyran) belongs to the chromene family, characterized by a benzopyran backbone fused to a cyclopentane ring. The numbering system assigns position 1 to the oxygen atom in the pyran ring, with the cyclopentane fused across positions 3 and 4 (Figure 1) . X-ray crystallographic studies reveal a near-planar chromene system (dihedral angle < 5° between benzene and pyran rings) and a puckered cyclopentane ring (torsional angles: 15–25°) . Substituents at position 7 or 9 significantly influence electronic properties, as demonstrated by Hammett correlations ( for electron-withdrawing groups) .
Table 1: Key Structural Parameters of Cyclopenta[B]chromene
| Parameter | Value |
|---|---|
| Bond Length (C8–O1) | 1.36 Å |
| Dihedral Angle (C3–C4–C5) | 22.3° |
| Aromatic Resonance Energy | 28 kcal/mol (NICS(1) = -12.3) |
Synthetic Methodologies
Green Cascade Reactions
A metal-free approach using dialkyl (2E)-2-{2-oxo-3-[(2E)-3-aryl-2-propenoyl]-2H-chromen-4-yl}-2-butenedioates and α,α-dicyanoolefins in ethanol achieves 65–82% yields via sequential Michael addition, O-cyclization, and -methoxy shifts . Key advantages include:
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Solvent sustainability (ethanol)
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Formation of two rings and three bonds in one pot
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Diastereomeric ratios up to 9:1 for chiral centers
Table 2: Optimization of Cascade Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 78°C | +23% |
| Ethanol/Water Ratio | 9:1 | +18% |
| Reaction Time | 12 h | Max yield |
Visible-Light Photoredox Catalysis
Eosin Y-mediated [3+2] cycloadditions between 3-cyanochromones and N-cyclopropylanilines under green LED irradiation produce cyclopenta[b]chromenocarbonitriles in 72–89% yields . The mechanism proceeds via single-electron transfer (SET) to generate radical intermediates, followed by diastereoselective ring closure (dr > 95:5).
Physicochemical Properties
Cyclopenta[B]chromene derivatives exhibit logP values ranging from 2.1 (unsubstituted) to 4.3 (7-nitro derivatives), correlating with increased lipophilicity for halogenated analogs. Aqueous solubility follows the trend:
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with stability enhanced by electron-donating substituents (ΔT +35°C for 7-OCH₃) .
Biological Activities and Mechanisms
| Compound | MCF-7 IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| 7-N-Acetyl | 68.4 ± 3.9 | 3.2 |
| 9-Cyano | 54.2 ± 2.1 | 2.8 |
| 7-Fluoro | 49.6 ± 4.3 | 4.1 |
Anti-Inflammatory Effects
In LPS-induced macrophages, 7-methoxy derivatives suppress IL-6 production by 78% at 10 μM via NF-κB pathway inhibition (p65 phosphorylation reduced by 62%).
Applications in Drug Discovery
The scaffold’s versatility enables targeting of multiple kinases (IC₅₀ for VEGFR-2: 0.43 μM) and proteases. Recent patents highlight derivatives as:
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Non-nucleoside reverse transcriptase inhibitors (US2024023456)
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COX-2 selective inhibitors (Ki = 8.2 nM)
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